molecular formula C8H10O3 B1594843 Methyl 2,5-dimethyl-3-furoate CAS No. 6148-34-1

Methyl 2,5-dimethyl-3-furoate

Cat. No.: B1594843
CAS No.: 6148-34-1
M. Wt: 154.16 g/mol
InChI Key: MNFOIGQBJZVPCS-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-3-furoate is an organic compound with the molecular formula C8H10O3 It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,5-dimethyl-3-furoate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethyl-3-furoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethyl-3-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,5-dimethyl-3-furoic acid, while reduction can produce 2,5-dimethyl-3-furanmethanol .

Scientific Research Applications

Methyl 2,5-dimethyl-3-furoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2,5-dimethyl-3-furoate exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action may involve interactions with cellular components, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

  • Methyl 3-methyl-2-furoate
  • Methyl 2,5-dimethyl-4-furoate
  • Ethyl 2,5-dimethyl-3-furoate

Comparison: Methyl 2,5-dimethyl-3-furoate is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and properties. Compared to methyl 3-methyl-2-furoate, it has an additional methyl group, which can affect its steric and electronic characteristics. This uniqueness makes it valuable for specific synthetic applications where other furan derivatives may not be suitable .

Properties

IUPAC Name

methyl 2,5-dimethylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFOIGQBJZVPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210442
Record name Methyl 2,5-dimethyl-3-furoate
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6148-34-1
Record name 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
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Record name Methyl 2,5-dimethyl-3-furoate
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Record name Methyl 2,5-dimethyl-3-furoate
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Record name Methyl 2,5-dimethyl-3-furoate
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Synthesis routes and methods I

Procedure details

12.2 parts by weight of anhydrous iron-III chloride followed by 44.9 parts by weight of 85.5 percent strength by weight α-acetoxypropionaldehyde are added to a solution of 34.8 parts by weight of methyl acetoacetate in 36 parts by weight of methanol, during which addition the mixture rises to the boil. The mixture is then refluxed for a further 1-6 hours and, when it has cooled, is mixed with 80 parts by weight of water and 37.5 parts by weight of dichloroethane; the water phase is separated off and is extracted twice, each time with 25 parts by weight of dichloroethane. The dichloroethane is distilled off under atmospheric pressure and the product is then distilled under reduced pressure. 39 parts by weight of 2,5-dimethylfuran-3-carboxylic acid methyl ester of boiling point 92° C./26 mbar are obtained.
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Synthesis routes and methods II

Procedure details

27 parts by weight of anhydrous iron-III chloride are added to a solution of 116 parts by weight of methyl acetoacetate in 120 parts by weight of methanol and thereafter 149 parts by weight of 85.5 percent strength α-acetoxypropionaldehyde are added dropwise, sufficiently slowly that the temperature does not rise above 37° C. The mixture is stirred overnight at room temperature (20° C.), is then boiled for 2 hours, and, when it has cooled, is worked up as described in Example 1. Distillation gives 116.6 parts by weight of 2,5-dimethylfuran-3-carboxylic acid methyl ester.
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Synthesis routes and methods III

Procedure details

40 parts by weight of iron-III chloride and 136 parts by weight of 85 percent strength α-acetoxypropionaldehyde are added successively to a solution of 150 parts by weight of methyl acetoacetate in 120 parts by weight of methanol. The mixture, which becomes warm, is then refluxed for 2 hours. When it has cooled, the reaction solution is washed with water and distilled. 127 g of 2,5-dimethylfuran-3-carboxylic acid methyl ester are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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